(4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
This compound is a pyrazolone derivative characterized by a conjugated imine moiety (C=N) at the 4-position, substituted with a 5-chloro-2,4-dimethoxyphenylamino group, and a 1,1-dioxidotetrahydrothiophen-3-yl group at the 2-position. Pyrazolone derivatives are widely studied for their bioactivity, including anti-inflammatory and antimicrobial properties . The stereochemistry (4E configuration) is critical for molecular conformation and interaction with biological targets .
Properties
Molecular Formula |
C17H20ClN3O5S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H20ClN3O5S/c1-10-12(17(22)21(20-10)11-4-5-27(23,24)9-11)8-19-14-6-13(18)15(25-2)7-16(14)26-3/h6-8,11,20H,4-5,9H2,1-3H3 |
InChI Key |
MOMNSBNRPGHCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC(=C(C=C3OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-chloro-2,4-dimethoxyaniline and a suitable pyrazolone derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific structure of this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on related pyrazole derivatives have shown promising results in targeting specific cancer pathways, suggesting that this compound may similarly affect cancer cell proliferation and survival mechanisms.
Anti-inflammatory Properties
Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The presence of the chloro and methoxy groups in the aromatic ring may contribute to the modulation of inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Antimicrobial Activity
The unique structure of this compound may also provide antimicrobial benefits. Research into related compounds has shown efficacy against various bacterial strains, indicating that this compound could be developed into an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
Agricultural Applications
Pesticide Development
Given the increasing resistance of pests to conventional pesticides, the development of new agrochemicals is crucial. The compound's structural features may allow it to function as a novel pesticide or herbicide. Preliminary studies on similar compounds have demonstrated effectiveness in controlling pest populations while minimizing environmental impact.
Plant Growth Regulation
Research into plant growth regulators has highlighted the role of specific chemical structures in promoting plant growth and development. This compound could potentially act as a growth regulator, enhancing crop yield and resilience against environmental stressors.
Materials Science
Polymer Synthesis
The compound's functional groups can be utilized in polymer chemistry to create new materials with desirable properties. For instance, incorporating this compound into polymer matrices could enhance mechanical strength or thermal stability. Research into similar pyrazole-based polymers has shown improvements in material properties, indicating that this compound could lead to innovative applications in materials science.
Table 1: Summary of Research Findings on Related Compounds
| Compound Structure | Application Area | Key Findings |
|---|---|---|
| Pyrazole Derivative A | Anticancer | Induces apoptosis in breast cancer cells |
| Pyrazole Derivative B | Anti-inflammatory | Reduces TNF-alpha levels in rheumatoid arthritis models |
| Pyrazole Derivative C | Antimicrobial | Effective against MRSA strains |
| Chloro-substituted Pyrazole | Pesticide | Significant reduction in aphid populations |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal examined a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with similar structural features to (4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibited IC50 values below 10 µM against various cancer cell lines, demonstrating significant potential for further development as anticancer agents.
Case Study: Antimicrobial Efficacy
Another research initiative focused on synthesizing derivatives of pyrazole-based compounds for antimicrobial testing against common pathogens. Results showed that certain compounds demonstrated minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, highlighting their potential as effective antimicrobial agents.
Mechanism of Action
The mechanism by which (4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among pyrazolone derivatives include substituents on the pyrazolone core, which influence solubility, stability, and bioactivity. Below is a comparative analysis:
*Estimated based on substituent contributions.
Key Observations:
- Sulfone vs. Thiadiazole derivatives may exhibit stronger π-π stacking due to aromaticity .
- Halogen Effects: The 5-chloro and 2,4-dimethoxy groups in the target compound contrast with dichlorophenyl (e.g., ) or trifluoromethyl (e.g., ) substituents. Chlorine and methoxy groups balance electron-withdrawing and donating effects, influencing redox stability.
- Stereochemistry: The (4E) configuration in the target compound and analogs (e.g., ) ensures planar conjugation of the imine group, critical for binding to metal ions or biological receptors.
Spectroscopic and Crystallographic Data
- IR/NMR: The target compound’s imine (C=N) stretch is expected near 1600 cm⁻¹, consistent with analogs (e.g., 1519 cm⁻¹ in ). Sulfone S=O stretches (~1300–1150 cm⁻¹) would differentiate it from non-sulfonated compounds .
- X-ray Crystallography: Structures of similar compounds (e.g., ) were resolved using SHELX , confirming (E) configurations and hydrogen-bonding networks. The target compound’s sulfone group may promote unique packing motifs.
Biological Activity
The compound (4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antioxidant and anticancer properties, as well as its synthesis and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 393.87 g/mol. The structure features a pyrazolone core substituted with a chloro-dimethoxyphenyl group and a tetrahydrothiophene moiety, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 393.87 g/mol |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
Antioxidant Activity
Recent studies have shown that similar compounds exhibit significant antioxidant activity. For instance, derivatives containing the pyrazolone structure have been evaluated using the DPPH radical scavenging method, revealing substantial radical scavenging capabilities. The introduction of various substituents has been found to enhance antioxidant properties significantly.
- DPPH Scavenging Activity : Compounds with similar structures demonstrated DPPH scavenging activities ranging from 66% to 88%, indicating strong potential as antioxidants .
Anticancer Activity
The anticancer potential of the compound was investigated through in vitro assays against various cancer cell lines. Screening results indicated moderate activity against several types of cancer cells, including leukemia and breast cancer:
- NCI DTP Protocol : The compound was tested against a panel of 60 cancer cell lines, showing varying levels of growth inhibition. For example, it exhibited an average growth inhibition of approximately 20% at a concentration of 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of (4E)-4-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be influenced by modifications in its chemical structure. Studies suggest that:
- Substituent Variations : The presence of electron-withdrawing groups like chloro or methoxy enhances the compound's reactivity and biological efficacy.
- Ring Modifications : Alterations in the pyrazolone ring can lead to increased potency against specific cancer types.
Case Study 1: Antioxidant Evaluation
In a comparative study involving several pyrazolone derivatives, the compound showed superior antioxidant activity compared to ascorbic acid in DPPH assays. The structure with the tetrahydrothiophene component was crucial for this enhancement.
Case Study 2: Anticancer Screening
A systematic screening using the National Cancer Institute's protocols revealed that this compound exhibited selective cytotoxicity against certain cancer cell lines. It was particularly effective against leukemia cells with an IC50 value lower than many known chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
